molecular formula C20H38Si2 B097202 Silane, (1,4-phenylenebis(methylene)bis)triethyl- CAS No. 18724-34-0

Silane, (1,4-phenylenebis(methylene)bis)triethyl-

Cat. No. B097202
CAS RN: 18724-34-0
M. Wt: 334.7 g/mol
InChI Key: PJRAWOJXMGCQIL-UHFFFAOYSA-N
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Description

Silane, (1,4-phenylenebis(methylene)bis)triethyl-, also known as PTES, is a type of silane coupling agent that is commonly used in various scientific research applications. It is a colorless liquid with a molecular formula of C16H34Si and a molecular weight of 266.54 g/mol. PTES is widely used as a surface modifier and crosslinker in various fields, including materials science, nanotechnology, and biomedicine.

Mechanism Of Action

The mechanism of action of Silane, (1,4-phenylenebis(methylene)bis)triethyl- is based on its ability to form covalent bonds with both inorganic and organic surfaces. Silane, (1,4-phenylenebis(methylene)bis)triethyl- contains a triethylsilane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica and metal oxides, to form stable siloxane bonds. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also contains two chloromethyl groups that can react with nucleophilic groups on the surface of organic polymers, such as amine and thiol groups, to form stable covalent bonds.

Biochemical And Physiological Effects

Silane, (1,4-phenylenebis(methylene)bis)triethyl- is generally considered to be biocompatible and non-toxic, with no significant biochemical or physiological effects reported in the literature. However, some studies have shown that Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles can induce cytotoxicity and oxidative stress in vitro, depending on the type and concentration of nanoparticles used.

Advantages And Limitations For Lab Experiments

Silane, (1,4-phenylenebis(methylene)bis)triethyl- has several advantages for lab experiments, including its high reactivity, low toxicity, and easy availability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be easily synthesized in large quantities and stored for extended periods of time without significant degradation. However, Silane, (1,4-phenylenebis(methylene)bis)triethyl- also has some limitations for lab experiments, including its sensitivity to moisture and air, which can affect its reactivity and stability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also requires careful handling and disposal, as it is flammable and can react violently with water and oxidizing agents.

Future Directions

There are several future directions for the use of Silane, (1,4-phenylenebis(methylene)bis)triethyl- in scientific research, including the development of new Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers, the optimization of Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles for biomedical applications, and the exploration of Silane, (1,4-phenylenebis(methylene)bis)triethyl- as a potential drug delivery system. Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers could be used to improve the performance and durability of various materials, such as coatings, adhesives, and composites. Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles could be further optimized for targeted drug delivery and imaging applications, such as cancer therapy and diagnostic imaging. Finally, Silane, (1,4-phenylenebis(methylene)bis)triethyl- could be explored as a potential drug delivery system, as it has been shown to form stable covalent bonds with various drugs and biomolecules, such as proteins and nucleic acids.

Synthesis Methods

Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be synthesized by reacting 1,4-bis(chloromethyl)benzene with triethylsilane in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields Silane, (1,4-phenylenebis(methylene)bis)triethyl- as the main product, along with some by-products, such as triethylchlorosilane and bis(triethylsilyl)methane.

Scientific Research Applications

Silane, (1,4-phenylenebis(methylene)bis)triethyl- has a wide range of scientific research applications, including surface modification, nanofabrication, and biomedicine. In materials science, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to improve the adhesion and compatibility of inorganic materials, such as silica and metal oxides, with organic polymers. In nanotechnology, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a crosslinker to create stable and functionalized nanoparticles, such as gold and iron oxide nanoparticles. In biomedicine, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to enhance the biocompatibility and stability of medical implants, such as dental implants and orthopedic implants.

properties

CAS RN

18724-34-0

Product Name

Silane, (1,4-phenylenebis(methylene)bis)triethyl-

Molecular Formula

C20H38Si2

Molecular Weight

334.7 g/mol

IUPAC Name

triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane

InChI

InChI=1S/C20H38Si2/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6/h13-16H,7-12,17-18H2,1-6H3

InChI Key

PJRAWOJXMGCQIL-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC

Other CAS RN

18724-34-0

synonyms

Silane,[1,4-phenylenebis(methylene)bis]triethyl-

Origin of Product

United States

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